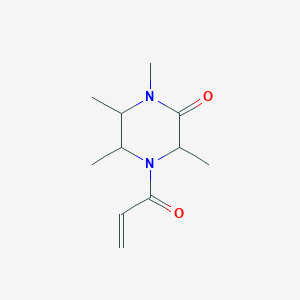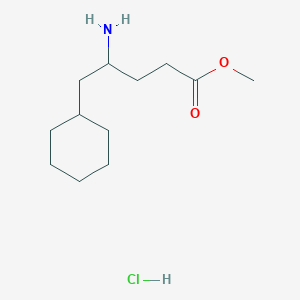
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a sulfonyl group attached to a fluorophenyl group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the benzamide group. Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides, which could potentially be used in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the sulfonyl and benzamide groups could participate in hydrogen bonding .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The sulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl group could potentially increase the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Binding and Inhibitory Potentials
Research indicates that compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide show promise in various pharmacological and biochemical contexts. For instance, compounds with similar structures have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in catecholamine biosynthesis, suggesting potential applications in neurological disorders and diseases related to catecholamine regulation (Grunewald et al., 2006; Romero et al., 2004). These studies suggest that modifications to the sulfonamide group can impact the lipophilicity and potency of the compounds, potentially affecting their ability to cross the blood-brain barrier and their selectivity for PNMT over other targets.
Antimicrobial and Anticancer Properties
Further research has explored the synthesis and biological evaluation of compounds structurally related to this compound for their cytotoxic activities against various cancer cell lines, demonstrating significant potential in anticancer therapy (Ravichandiran et al., 2019). Additionally, studies on related sulfonamides and carbamates have shown promising antimicrobial activity, suggesting applications in addressing bacterial and fungal infections (Janakiramudu et al., 2017).
Proton Exchange Membrane Applications
In the field of materials science, research on phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers has been conducted, highlighting the potential of these materials in high-temperature proton exchange membranes, which are critical components of fuel cell technology (Seo et al., 2013). This suggests that derivatives of this compound could have applications beyond pharmacology, including in energy technologies.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-11-8-17-6-4-14-26(22(17)15-19)30(28,29)20-12-9-18(24)10-13-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHJKZLPJXYOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)
![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)
![4-[3-(Azepan-1-ylcarbonyl)piperidin-1-yl]-2-methylthieno[3,2-c]pyridine](/img/structure/B2448780.png)


![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)

